molecular formula C17H17ClN6O B2687071 N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(2-chlorophenyl)acetamide CAS No. 2034382-67-5

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(2-chlorophenyl)acetamide

Cat. No.: B2687071
CAS No.: 2034382-67-5
M. Wt: 356.81
InChI Key: OTGCPMYMCZVTAY-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
In Stock
  • Click on QUICK INQUIRY to receive a quote from our team of experts.
  • With the quality product at a COMPETITIVE price, you can focus more on your research.

Description

Historical Development of Triazolopyrazine Scaffolds

Triazolopyrazines, a class of nitrogen-rich heterocycles, first gained prominence in the 1980s as synthetic intermediates for agrochemicals and pharmaceuticals. Early work focused on their cyclization reactions, such as the condensation of hydrazinylpyrazines with aldehydes to form hydrazones, followed by oxidative cyclization using hypervalent iodine reagents like phenyliodine(III) diacetate (PhI(OAc)₂) . These methods laid the groundwork for systematic exploration of their pharmacological potential.

A pivotal advancement occurred in the 2010s with the discovery of tele-substitution reactions in triazolopyrazine systems. Unlike conventional ipso-substitution, where nucleophiles replace halogens at the original position, tele-substitution enables functionalization at distal sites (e.g., 5-halogenated cores yielding 8-substituted products) . This reactivity, first reported in 2020, expanded synthetic flexibility, allowing precise installation of substituents like pyrrolidine and chlorophenyl groups—critical for optimizing drug-like properties . Subsequent studies in 2023 demonstrated the scaffold’s adaptability to fluorinated modifications, further broadening its applications in antimalarial and anticancer research .

Significance in Medicinal Chemistry Research

The triazolopyrazine core has become a cornerstone in kinase inhibitor development due to its ability to mimic purine nucleotides, enabling competitive binding at ATP pockets. For example, compound 17l , a triazolo[4,3-a]pyrazine derivative, exhibited dual c-Met/VEGFR-2 inhibition (IC₅₀ = 26 nM and 2.6 µM, respectively) and potent antiproliferative activity against A549 lung cancer cells (IC₅₀ = 0.98 µM) . These findings underscore the scaffold’s capacity to engage multiple oncogenic targets simultaneously.

N-(1-(triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(2-chlorophenyl)acetamide builds on this legacy. Its pyrrolidine moiety enhances solubility and conformational flexibility, while the 2-chlorophenyl group augments hydrophobic interactions with kinase domains . Molecular docking studies of analogous compounds reveal that the triazolopyrazine core forms hydrogen bonds with hinge regions of c-Met, while the chlorophenyl group occupies hydrophobic pockets adjacent to the ATP-binding site . This dual-binding mode improves selectivity and potency compared to early-generation inhibitors.

Positioning within Heterocyclic Chemistry

Triazolopyrazines occupy a unique niche among nitrogen-containing heterocycles. Compared to imidazoles or pyridines, their fused triazole-pyrazine system offers greater metabolic stability and π-stacking capability, critical for oral bioavailability and target engagement . The scaffold’s synthetic versatility is exemplified by divergent functionalization strategies:

  • Electrophilic substitution : Halogenation at C-5 or C-8 enables subsequent cross-coupling reactions .
  • Nucleophilic displacement : Etherification or amidation at C-2/C-3 positions introduces polar groups to modulate solubility .

For instance, fluorination at C-8 via Diversinate™ chemistry (using reagents like zinc trifluoromethanesulfinate) has yielded derivatives with enhanced antimalarial activity (IC₅₀ < 1 µM against Plasmodium falciparum) . Conversely, pyrrolidine incorporation at N-1, as seen in the title compound, optimizes steric and electronic profiles for kinase inhibition . Such tailored modifications highlight the scaffold’s adaptability across therapeutic areas.

Properties

IUPAC Name

2-(2-chlorophenyl)-N-[1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl]acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C17H17ClN6O/c18-14-4-2-1-3-12(14)9-15(25)21-13-5-7-23(10-13)16-17-22-20-11-24(17)8-6-19-16/h1-4,6,8,11,13H,5,7,9-10H2,(H,21,25)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

OTGCPMYMCZVTAY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C1CN(CC1NC(=O)CC2=CC=CC=C2Cl)C3=NC=CN4C3=NN=C4
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C17H17ClN6O
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

356.8 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Mechanism of Action

Target of Action

Similar compounds, such as [1,2,4]triazolo [4,3-a]quinoxaline derivatives, have been found to intercalate dna. This suggests that the compound might interact with DNA as its primary target.

Mode of Action

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(2-chlorophenyl)acetamide likely interacts with its target, DNA, through a process called intercalation. Intercalation is a mode of DNA interaction where the compound inserts itself between the base pairs of the DNA helix, disrupting its normal function.

Result of Action

Dna intercalation can lead to cell cycle arrest and apoptosis, which could potentially be the result of this compound’s action.

Biological Activity

N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(2-chlorophenyl)acetamide is a synthetic compound that has attracted attention for its potential biological activities. This article explores the compound's biological activity, mechanisms of action, and relevant research findings.

Chemical Structure and Properties

The compound is characterized by a complex structure that includes:

  • A triazolopyrazine ring which provides unique electronic properties.
  • A pyrrolidine moiety contributing to its pharmacological profile.
  • A chlorophenyl group that can enhance hydrophobic interactions with biological targets.

The biological activity of this compound is primarily attributed to its interactions with various molecular targets:

  • Enzyme Inhibition : The compound may inhibit specific enzymes involved in metabolic pathways. For instance, studies suggest it could affect cholinesterases, which are critical in neurodegenerative diseases like Alzheimer's .
  • Receptor Modulation : The triazolopyrazine structure allows for binding to receptors that modulate neurotransmitter systems. This can lead to alterations in synaptic transmission and neuroprotection.

Anticholinesterase Activity

Research has demonstrated that derivatives of triazolopyrazines exhibit significant inhibition of acetylcholinesterase (AChE) and butyrylcholinesterase (BChE), enzymes linked to cognitive decline. For example, compounds similar to this compound have shown IC50 values in the low micromolar range against these enzymes .

Antimicrobial Properties

Studies indicate that triazolo[4,3-a]pyrazine derivatives possess antimicrobial properties. The compound's structural components allow it to interact with bacterial cell membranes or inhibit critical bacterial enzymes. Specific tests have shown effectiveness against various strains of bacteria .

Case Studies

A notable case study involved the evaluation of a series of triazolopyrazine derivatives for their potential as neuroprotective agents. One compound demonstrated a significant reduction in neurotoxicity in vitro when tested against neuronal cell lines exposed to oxidative stress .

Research Findings Summary Table

Study FocusFindingsReference
Anticholinesterase ActivitySignificant inhibition of AChE and BChE; IC50 values < 1 µM
Antimicrobial ActivityEffective against multiple bacterial strains; mechanism involves membrane disruption
NeuroprotectionReduced neurotoxicity in neuronal cell lines under oxidative stress

Scientific Research Applications

Structural Characteristics Table

ComponentDescription
Triazolopyrazine RingProvides electronic properties for binding interactions.
Pyrrolidine MoietyEnhances solubility and bioavailability.
Chlorophenyl GroupIncreases hydrophobic interactions and binding affinity.

Antimicrobial Activity

Research indicates that compounds similar to N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(2-chlorophenyl)acetamide exhibit significant antimicrobial activity. Studies have demonstrated that derivatives of this compound show effectiveness against various bacterial strains such as Staphylococcus aureus and Escherichia coli with Minimum Inhibitory Concentrations (MICs) ranging from 31.25 to 62.5 µg/mL .

Anticancer Potential

Preliminary studies suggest that the compound may possess anticancer properties through its ability to inhibit specific cancer cell lines. The mechanism involves the modulation of signaling pathways associated with cell proliferation and apoptosis . Further investigations are needed to establish its efficacy and safety profile in clinical settings.

Neuropharmacological Effects

There is emerging evidence that this compound could influence neuropharmacological pathways. Its structural components may interact with neurotransmitter systems, potentially leading to applications in treating neurological disorders .

Case Study 1: Antimicrobial Efficacy

A study published in a peer-reviewed journal evaluated the antimicrobial activity of various derivatives of N-(1-[triazolo[4,3-a]pyrazin]-pyrrolidin) compounds against standard bacterial strains. Results indicated that modifications to the chlorophenyl group significantly influenced antimicrobial potency .

Case Study 2: Anticancer Activity

In another investigation focusing on anticancer properties, researchers assessed the effects of this compound on different cancer cell lines. The findings suggested that the compound could inhibit cell growth through apoptosis induction mechanisms .

Comparison with Similar Compounds

Comparison with Structurally Similar Compounds

Core Structural Analogues

N-((1S,3R,4S)-3-ethyl-4-(6-tosyl-6H-pyrrolo[2,3-e][1,2,4]triazolo[4,3-a]pyrazin-1-yl)cyclopentyl)acetamide ()

  • Core Structure : Shares the [1,2,4]triazolo[4,3-a]pyrazine moiety but replaces pyrrolidine with a cyclopentyl group.
  • Synthesis : Multi-step process involving HATU-mediated coupling and thionyl chloride cyclization, suggesting similar synthetic challenges for triazolo-pyrazine derivatives .

1-(1-{[1,2,4]triazolo[4,3-a]pyrazin-8-yl}piperidin-3-yl)methanamine trihydrochloride ()

  • Core Structure : Replaces pyrrolidine with piperidine, altering ring size (6-membered vs. 5-membered) and conformational flexibility.
  • Substituents : Methanamine group and trihydrochloride salt improve aqueous solubility, contrasting with the lipophilic 2-chlorophenylacetamide in the target compound.
  • Application : Marketed as a building block for drug discovery, highlighting the scaffold’s versatility .
Functional Analogues with Overlapping Pharmacological Targets

WEB2086 ()

  • Core Structure: Thieno[3,2-f][1,2,4]triazolo[4,3-a][1,4]diazepine, a larger fused system compared to triazolo-pyrazine.
  • Substituents: Chlorophenyl and morpholinyl-propanone groups confer platelet-activating factor (PAF) receptor antagonism, suggesting the target compound’s 2-chlorophenyl group may similarly modulate receptor binding .
  • Pharmacology: Known for anti-inflammatory effects, providing a benchmark for triazolo-containing compounds in GPCR modulation.

4-Acetyl-3,8,10-trimethylpyrido[2',3':3,4]pyrazolo[5,1-c]-1,2,4-triazine ()

  • Core Structure : Pyrido-pyrazolo-triazine, a distinct heterocycle but shares nitrogen-rich aromaticity with the target compound.

Physicochemical and Pharmacokinetic Comparisons

Property Target Compound N-((1S,3R,4S)-3-ethyl-4-(6-tosyl-6H-pyrrolo...) WEB2086 1-(1-{triazolo...}piperidin-3-yl)methanamine
Molecular Formula C₁₈H₁₈ClN₇O C₂₉H₃₁N₇O₃S₂ C₂₅H₂₄ClN₅O₂S C₁₁H₁₉Cl₃N₆
Molecular Weight ~407.8 g/mol ~637.7 g/mol ~518.0 g/mol ~365.7 g/mol
Key Substituents 2-Chlorophenylacetamide Tosyl, ethylcyclopentyl Chlorophenyl, morpholinyl Piperidine, methanamine
Solubility Likely moderate (amide) Low (tosyl hydrophobicity) Moderate (polar groups) High (trihydrochloride salt)
Potential Targets Kinases, GPCRs (inferred) Kinases (synthesis context) PAF receptor Scaffold for diverse targets

Research Findings and Implications

  • Structural Flexibility : The pyrrolidine ring in the target compound may confer tighter binding to compact enzyme active sites compared to piperidine or cyclopentyl analogs .
  • Synthetic Complexity : and highlight the need for regioselective cyclization and protecting-group strategies in triazolo-pyrazine synthesis, which may limit scalability .

Q & A

Basic Research Questions

Q. What are the optimal synthetic routes for N-(1-([1,2,4]triazolo[4,3-a]pyrazin-8-yl)pyrrolidin-3-yl)-2-(2-chlorophenyl)acetamide, and how do reaction conditions influence yield?

  • Methodological Answer: The synthesis of triazolo-pyrazine derivatives often involves cyclocondensation reactions. For example, triazolo[4,3-a]pyrazin-3(2H)-one derivatives can be synthesized via condensation of α-chloroacetamides with heterocyclic precursors under reflux in ethanol or acetonitrile . Key parameters include solvent choice (e.g., ethanol for better solubility of intermediates) and reaction time (typically 2–6 hours). Yield optimization (e.g., 63% in evidence 4) may require liquid chromatography for purification .

Q. How can structural characterization of this compound be rigorously validated?

  • Methodological Answer: Use a combination of ¹H/¹³C NMR and LC-MS. For instance, ¹H NMR in CDCl₃ (e.g., δ 7.60 ppm for aromatic protons) and ¹³C NMR (e.g., 146.38 ppm for triazole carbons) are critical for confirming substituent positions . High-resolution mass spectrometry (HRMS) or elemental analysis (e.g., Anal. Calc. for C₂₈H₂₇N₇O in evidence 4) ensures molecular formula accuracy .

Q. What purification techniques are most effective for isolating this compound from reaction mixtures?

  • Methodological Answer: Liquid chromatography (e.g., cyclohexane/EtOAc/MeOH gradients) is widely used for triazolo-pyrazine derivatives . Recrystallization from ethanol or acetonitrile may further improve purity, as seen in pyrazolo[3,4-d]pyrimidine derivatives .

Advanced Research Questions

Q. How can researchers resolve contradictory data regarding the biological activity of triazolo-pyrazine derivatives?

  • Methodological Answer: Contradictions often arise from assay variability (e.g., cell lines, concentration ranges). To address this:

  • Standardize assays using controls like known kinase inhibitors.
  • Perform dose-response curves and validate target engagement via biochemical assays (e.g., SPR or ITC).
  • Cross-reference structural analogs, such as antibacterial [1,2,4]triazolo[1,5-a]pyridines in evidence 10, to identify conserved pharmacophores .

Q. What strategies can elucidate the structure-activity relationship (SAR) of the 2-(2-chlorophenyl)acetamide moiety?

  • Methodological Answer:

  • Synthetic diversification : Replace the 2-chlorophenyl group with other aryl/heteroaryl acetamides (e.g., 4-fluorophenyl in evidence 7) and compare bioactivity .
  • Computational modeling : Use docking studies to assess interactions with target proteins (e.g., kinases or GPCRs).
  • Metabolic stability : Evaluate the impact of substituents on pharmacokinetics using hepatic microsome assays .

Q. How can researchers address low yield in the final cyclization step of triazolo-pyrazine synthesis?

  • Methodological Answer:

  • Catalyst screening : Test Lewis acids like AlCl₃ (used in evidence 10 for similar cyclizations) to enhance reaction efficiency .
  • Temperature optimization : Higher temperatures (e.g., 80–100°C) may promote cyclization but risk decomposition.
  • Intermediate characterization : Use LC-MS to identify side products (e.g., uncyclized precursors) and adjust stoichiometry .

Q. What experimental designs are suitable for evaluating multi-target inhibition (e.g., kinase and protease activity)?

  • Methodological Answer:

  • Panel screening : Test the compound against a broad target panel (e.g., Eurofins Pharma Discovery Services).
  • Selectivity assays : Compare IC₅₀ values against related enzymes (e.g., COX-2 vs. COX-1 in evidence 5) .
  • Mechanistic studies : Use knock-out cell lines or siRNA to confirm target relevance .

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.